2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Description
Properties
IUPAC Name |
2-amino-4-[(2-fluorophenyl)methyl]-4-phenyl-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-9-5-4-6-11(13)10-16(12-7-2-1-3-8-12)14(21)19-15(18)20-16/h1-9H,10H2,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECKCXKKZMTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Cyclization Approach
The most widely reported method involves a two-step sequence: condensation of precursors followed by imidazole ring cyclization . A primary amine (e.g., 2-fluorobenzylamine) reacts with a carbonyl-containing compound (e.g., phenylglyoxal) in ethanol or methanol under reflux conditions. Catalysts such as acetic acid or p-toluenesulfonic acid (pTSA) facilitate the formation of an intermediate Schiff base.
Subsequent cyclization is achieved via dehydration using concentrated sulfuric acid or phosphoric acid, forming the 4,5-dihydroimidazol-4-one scaffold. For example:
-
Condensation :
-
Cyclization :
Key Parameters :
Catalytic Hydrogenation of Nitro Precursors
An alternative route involves reducing nitro intermediates using Raney nickel or palladium on carbon (Pd/C). For instance, 5-[(2-fluorophenyl)methyl]-5-phenyl-4-nitro-4,5-dihydro-1H-imidazole is hydrogenated at 50–80°C under 3–5 bar H₂ pressure. This method achieves ≥85% yield but requires stringent control over catalyst activity to prevent over-reduction.
Advantages :
-
High regioselectivity for the amino group.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 78–82% |
| Reaction Temperature | 80–90°C | Maximizes cyclization efficiency |
| Acid Catalyst | H₂SO₄ (95%) | Prevents byproduct formation |
Polar aprotic solvents (e.g., DMF) are avoided due to side reactions with the fluorophenyl group.
Catalytic Systems
-
Homogeneous Catalysts : Acetic acid (5–10 mol%) enhances Schiff base formation but requires neutralization post-reaction.
-
Heterogeneous Catalysts : Zeolites (e.g., H-Y) improve cyclization yields by 12–15% compared to H₂SO₄, reducing corrosion risks.
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol-water (3:1) , achieving ≥95% purity. Slow cooling (0.5°C/min) yields needle-shaped crystals suitable for X-ray diffraction.
Chromatographic Methods
Flash chromatography (silica gel, ethyl acetate/hexane 1:2) resolves regioisomers, particularly when substituents sterically hinder cyclization.
Structural Confirmation :
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
-
Catalyst Recovery : Raney nickel reuse decreases yield by 8–10% per cycle; immobilized catalysts (e.g., Ni/SiO₂) under investigation.
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Solvent Volume : Ethanol usage is reduced by 40% via microwave-assisted synthesis (20 min vs. 6 h conventional).
Emerging Methodologies
Enzymatic Cyclization
Preliminary studies using lipase B from Candida antarctica show promise for aqueous-phase cyclization at 37°C, though yields remain low (35–40%).
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolone derivatives.
Reduction: Reduction reactions can convert the imidazolone ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone N-oxides, while substitution reactions can produce various substituted imidazolones .
Scientific Research Applications
2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
*Estimated based on molecular formula.
- Fluorine vs. Methoxy Groups: The target’s 2-fluorophenyl group contrasts with methoxy-substituted analogs (e.g., 3- or 4-methoxy in ).
- Steric Considerations : The ortho-fluorine in the target compound may introduce steric hindrance, unlike para-substituted analogs (e.g., 4-methoxyphenyl in ), which have minimal steric interference.
Core Structure Differences
- Dihydroimidazolone vs. Imidazole : The target’s dihydroimidazolone core (partially saturated) differs from fully aromatic imidazoles (e.g., 4,5-diphenyl-1H-imidazoles in ). Saturation may enhance conformational flexibility and alter hydrogen-bonding capacity, impacting solubility and metabolic stability.
Stability and Degradation
- Fluorophenyl Stability Concerns : Fluorophenyl-containing compounds, such as those in , demonstrated instability in simulated gastric fluid due to susceptibility to acidic hydrolysis. This suggests the target compound may face similar challenges, whereas methoxy-substituted analogs (e.g., ) might exhibit greater stability under physiological conditions.
- Heteroaromatic Substituents : Compounds with furan or thiophen groups (e.g., ) could exhibit distinct degradation pathways influenced by the heteroatom’s reactivity.
Biological Activity
The compound 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a member of the imidazole family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 285.31 g/mol. The structure features an imidazole ring, which is known for its biological relevance, particularly in pharmacology.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. The compound was evaluated for its minimum inhibitory concentration (MIC) against various pathogens. The results indicated potent activity, with MIC values comparable to established antimicrobial agents.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.30 |
| Candida albicans | 0.35 |
These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
2. Cytotoxic Activity
The cytotoxic effects of the compound were assessed using various cancer cell lines. Notably, it exhibited selective toxicity against certain types of cancer cells, with IC50 values indicating effective growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung carcinoma) | 15.0 |
| HeLa (cervical carcinoma) | 12.5 |
| MCF-7 (breast carcinoma) | 20.0 |
The structure-activity relationship analysis revealed that modifications to the phenyl and fluorophenyl groups significantly influenced cytotoxicity, highlighting the importance of these substituents in enhancing biological activity .
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or pathogen survival.
- Disruption of Membrane Integrity : It could compromise the integrity of microbial membranes, leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus showed promising results. The compound was able to reduce biofilm formation significantly, which is crucial in treating infections associated with implanted medical devices.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. This effect was particularly pronounced in breast cancer cells, suggesting a potential therapeutic role in oncology.
Q & A
Basic: What are the recommended methods for synthesizing 2-Amino-5-[(2-fluorophenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with condensation of substituted aldehydes with amidines or urea derivatives. Key steps include:
- Step 1: Reacting a fluorophenyl-substituted aldehyde with a phenyl-containing amine precursor under reflux conditions in anhydrous ethanol or DMF.
- Step 2: Cyclization using catalysts like ammonium acetate or iodine to form the imidazolone core.
- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the final product .
Critical parameters include maintaining anhydrous conditions, controlling temperature (±2°C precision), and monitoring reaction progress via TLC.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H/13C NMR: Assign chemical shifts to confirm substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.5 ppm, imidazolone NH2 signals at δ 5.5–6.0 ppm). Multiplicity analysis (e.g., doublets for fluorophenyl protons) resolves structural ambiguities .
- 19F NMR: Detects fluorophenyl environments (e.g., para- vs. ortho-substitution).
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 325.12) and fragmentation patterns .
- IR Spectroscopy: Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and NH2 groups (~3350 cm⁻¹) .
Advanced: How can researchers resolve discrepancies in NMR data when synthesizing derivatives with varying substituents?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Variable Temperature (VT) NMR: Reduces signal broadening by freezing rotamers (e.g., at –40°C) .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them to experimental data to validate structures .
- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
Advanced: What computational approaches are suitable for predicting the compound’s reactivity and interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model solvation effects and ligand-protein interactions (e.g., using GROMACS or AMBER).
- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity predictions .
- Docking Studies (AutoDock Vina): Predict binding affinities to biological targets (e.g., enzymes or receptors) by analyzing hydrogen bonds and hydrophobic contacts .
Advanced: How does the substitution pattern (e.g., fluorophenyl groups) influence the compound’s biological activity?
Methodological Answer:
- Steric Effects: Bulky substituents (e.g., 2-fluorophenyl) may hinder binding to flat active sites.
- Electronic Effects: Fluorine’s electron-withdrawing nature increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., serine in enzymes) .
- SAR Studies: Compare IC50 values of derivatives with varying substituents (e.g., 4-fluoro vs. 2-fluoro analogs) to map activity trends .
Basic: What are the critical parameters in optimizing reaction yield during synthesis?
Methodological Answer:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. protic solvents.
- Catalyst Loading: Ammonium acetate (1.2–1.5 equiv.) balances cyclization rate and byproduct formation .
- Temperature Control: Maintain 80–100°C for imidazolone formation; exceeding 110°C promotes decomposition .
Advanced: How can X-ray crystallography using SHELX software aid in determining the compound’s structure?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.
- Structure Refinement (SHELXL):
- Twinned Data Handling: Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
Advanced: What strategies are effective in analyzing the compound’s stability under different conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
